molecular formula C17H21NO4 B6148532 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid CAS No. 1203686-65-0

2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid

Cat. No. B6148532
CAS RN: 1203686-65-0
M. Wt: 303.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.4. The purity is usually 95.
BenchChem offers high-quality 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid' involves the protection of the carboxylic acid group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the tert-butoxycarbonyl (Boc) group.", "Starting Materials": [ "3-nitrobenzoic acid", "tert-butyl acrylate", "triethylamine", "p-toluenesulfonic acid", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Protection of the carboxylic acid group of 3-nitrobenzoic acid with tert-butyl acrylate and triethylamine in the presence of p-toluenesulfonic acid to form the Boc-protected ester.", "2. Reduction of the nitro group to an amine using sodium borohydride in acetic acid.", "3. Cyclization of the amine with the acrylate group to form the spirocyclic ring system in the presence of sodium hydroxide in ethanol.", "4. Deprotection of the Boc group using hydrochloric acid in methanol.", "5. Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "6. Purification of the product by column chromatography using a mixture of ethyl acetate and methanol as the eluent.", "7. Recrystallization of the purified product from a mixture of ethyl acetate and methanol to obtain the final product." ] }

CAS RN

1203686-65-0

Product Name

2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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